REACTION_CXSMILES
|
P(Br)(Br)([Br:3])=O.[Cl:6][C:7]1[C:16]([F:17])=[C:15]2[C:10]([C:11](=O)[CH:12]=[C:13]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[NH:14]2)=[CH:9][CH:8]=1>C(#N)C>[Br:3][C:11]1[C:10]2[C:15](=[C:16]([F:17])[C:7]([Cl:6])=[CH:8][CH:9]=2)[N:14]=[C:13]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:12]=1
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(C=C(NC2=C1F)C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
an ice-water bath was installed
|
Type
|
WAIT
|
Details
|
After 10 minutes
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Duration
|
10 min
|
Type
|
ADDITION
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Details
|
water (60 mL) was added to the cooled
|
Type
|
STIRRING
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Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
was exothermic to ca. 50° C
|
Type
|
STIRRING
|
Details
|
After stirring 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
a nice, filterable solid had formed
|
Type
|
EXTRACTION
|
Details
|
however, the reaction was extracted with 100 mL
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate solution (100 mL), and suction
|
Type
|
FILTRATION
|
Details
|
filtered through a small pad of silica gel
|
Type
|
WASH
|
Details
|
rinsing with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
WAIT
|
Details
|
put under high vacuum at 45° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to afford the crude product, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from 100 mL of ethanol, suction
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to collect
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried for 1 h at 45° C.
|
Duration
|
1 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=NC2=C(C(=CC=C12)Cl)F)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |